molecular formula C14H9F2NO3S B2709418 1H-indol-4-yl 2,4-difluorobenzenesulfonate CAS No. 239080-86-5

1H-indol-4-yl 2,4-difluorobenzenesulfonate

Cat. No.: B2709418
CAS No.: 239080-86-5
M. Wt: 309.29
InChI Key: MOOKLXDXRFXTLL-UHFFFAOYSA-N
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Description

1H-indol-4-yl 2,4-difluorobenzenesulfonate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. The compound features an indole moiety substituted with a 2,4-difluorobenzenesulfonate group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indol-4-yl 2,4-difluorobenzenesulfonate typically involves the reaction of 1H-indole with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1H-indol-4-yl 2,4-difluorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

1H-indol-4-yl 2,4-difluorobenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-indol-4-yl 2,4-difluorobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1H-indol-3-yl 2,4-difluorobenzenesulfonate
  • 1H-indol-5-yl 2,4-difluorobenzenesulfonate
  • 1H-indol-6-yl 2,4-difluorobenzenesulfonate

Uniqueness

1H-indol-4-yl 2,4-difluorobenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the sulfonate group on the indole ring can significantly influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

1H-indol-4-yl 2,4-difluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2NO3S/c15-9-4-5-14(11(16)8-9)21(18,19)20-13-3-1-2-12-10(13)6-7-17-12/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOKLXDXRFXTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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